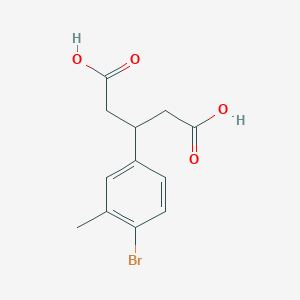

3-(4-Bromo-3-methylphenyl)pentanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves several steps. While I don’t have specific papers on this exact compound, I can provide a general overview of potential synthetic routes. Researchers may employ organic transformations , such as boronic ester functionalization , to introduce the desired substituents. For instance, protodeboronation of alkyl boronic esters using a radical approach has been reported . Further optimization and modification can lead to the synthesis of 3-(4-bromo-3-methylphenyl)pentanedioic acid.

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Synthesis and Biological Activity : Research has demonstrated the synthesis and characterization of novel derivatives related to "3-(4-Bromo-3-methylphenyl)pentanedioic acid", showcasing their antineoplastic activity both in vitro and in vivo against various human cell lines and Ehrlich ascites carcinoma. These studies highlight the compound's potential as a precursor for developing anticancer agents (Dutta et al., 2015; Dutta et al., 2014).

Friedel—Crafts Reaction : Another study focused on the synthesis and reactions of 2-Methyl-4-phenylpentanedioic acid anhydride, revealing insights into intramolecular and intermolecular Friedel—Crafts reactions. This work underlines the compound's utility in organic synthesis methodologies (Natekar & Samant, 2010).

Thiazole Synthesis : The synthesis of 5-acetyl-4-methyl-2-(substituted anilino)thiazole using a brominated derivative of pentanedione illustrates the compound's role as an intermediate in the preparation of heterocyclic compounds, which are crucial in pharmaceuticals (Lin Yan-fang, 2007).

Biological Activities and Applications

Antimicrobial and Antineoplastic Activities : The antimicrobial and antineoplastic potentials of synthesized compounds related to "3-(4-Bromo-3-methylphenyl)pentanedioic acid" have been investigated, demonstrating significant activity against various microorganisms and cancer cell lines. These findings suggest the compound's derivatives as promising candidates for drug development (Bhagat, Deshmukh, & Kuberkar, 2012).

Coordination Polymers : A study on low-dimensional Cobalt(II) coordination polymers based on an isophthalic acid derivative shows the structural diversity and potential applications of such complexes in materials science, highlighting the versatility of "3-(4-Bromo-3-methylphenyl)pentanedioic acid" related compounds in the synthesis of coordination polymers with unique properties (Chang et al., 2012).

Propiedades

IUPAC Name |

3-(4-bromo-3-methylphenyl)pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO4/c1-7-4-8(2-3-10(7)13)9(5-11(14)15)6-12(16)17/h2-4,9H,5-6H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNNXNTIECPGWRX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CC(=O)O)CC(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromo-3-methylphenyl)pentanedioic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,7-Dioxa-10-azaspiro[5.6]dodecane](/img/structure/B1378745.png)

![{1-[2-(Benzyloxy)ethyl]cyclopropyl}methanamine](/img/structure/B1378748.png)

![benzyl N-(3-{6,8-dioxo-5,7-diazaspiro[3.4]octan-7-yl}propyl)carbamate](/img/structure/B1378752.png)

![Benzyl({2-[2-(diethylamino)ethoxy]ethyl})amine](/img/structure/B1378753.png)